molecular formula C22H27N3O3 B2643669 N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941976-18-7

N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2643669
CAS No.: 941976-18-7
M. Wt: 381.476
InChI Key: GJQADUBVDUGNTK-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a morpholino group, and a p-tolyl group attached to an oxalamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with an appropriate reagent to introduce the morpholino group.

    Introduction of the p-Tolyl Group: The intermediate is then reacted with a p-tolyl-containing reagent under suitable conditions to attach the p-tolyl group.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide: Characterized by the presence of benzyl, morpholino, and p-tolyl groups.

    N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Contains a thiophen-2-ylmethyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-benzyl-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17-7-9-19(10-8-17)20(25-11-13-28-14-12-25)16-24-22(27)21(26)23-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQADUBVDUGNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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